molecular formula C15H16ClN3OS B2572284 N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide CAS No. 312266-80-1

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Cat. No.: B2572284
CAS No.: 312266-80-1
M. Wt: 321.82
InChI Key: IDNKCWSLVCWDMZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, also known as CMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Biological Effects and Chemical Properties

Biological Effects of Acetamide and Derivatives : A review of the toxicology and biological effects of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, highlights their continued commercial importance and the significant increase in knowledge about their biological effects since the previous review over a decade ago. This update includes new information on environmental toxicology, showing varied biological responses among these chemicals (Kennedy, 2001).

Thiophene Analogues and Carcinogenic Evaluation : Research on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity suggests that the structural replacement of aromatic rings with thiophene may retain biological activity, indicating the importance of thiophene structures in drug design (Ashby et al., 1978).

Degradation of Acetaminophen by Advanced Oxidation : A comprehensive review on the degradation of acetaminophen (a related acetamide) outlines the pathways, by-products, biotoxicity, and the use of advanced oxidation processes (AOPs) for environmental decontamination. This study emphasizes the complex degradation pathways of acetaminophen and its by-products, contributing to our understanding of environmental persistence and toxicity of related compounds (Qutob et al., 2022).

Environmental Protection and Removal Strategies

Adsorptive Elimination of Acetaminophen : The review on the adsorptive removal of acetaminophen from water discusses recent progress, findings, and future perspectives. It identifies ZnAl/biochar as highly effective in removing acetaminophen, highlighting the importance of adsorptive techniques in managing water pollution by pharmaceuticals (Igwegbe et al., 2021).

Metabolism and Genetic Differences in Paracetamol : A review on paracetamol metabolism and its genetic differences across populations sheds light on the metabolic pathways and the potential for variability in drug response and toxicity, which could be relevant for understanding the metabolism of related compounds (Zhao & Pickering, 2011).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-9-4-5-12(7-13(9)16)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKCWSLVCWDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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